3-Pentynoic acid
Overview
Description
3-Pentynoic acid is a compound of interest in various fields of chemistry and materials science due to its unique chemical structure, which allows for diverse chemical reactions and applications. It serves as a precursor to many other chemical substances through various synthesis methods.
Synthesis Analysis
The synthesis of 3-pentynoic acid and its derivatives has been explored through various methods. One approach involves the regioselective cyclization of (indol-3-yl)pentyn-3-ols for the selective synthesis of tetrahydrocarbazoles and carbazoles, highlighting a mild and versatile procedure for functionalizing the 3-pentynoic acid framework (Tharra & Baire, 2018). Another method reports an economical and safe synthesis of 2-hydroxy-4-pentynoic acid, a precursor to 'clickable' polylactides, from readily available materials, offering a practical approach to obtaining 3-pentynoic acid derivatives (Zhang, Ren, & Baker, 2014).
Molecular Structure Analysis
The molecular structure of 3-pentynoic acid is characterized by a carboxylic acid group attached to a five-carbon chain with a triple bond, providing distinct reactivity and chemical behavior. This structure facilitates its participation in cycloisomerization reactions and formation of enol lactones or triazole click products, depending on the reaction conditions (Mindt & Schibli, 2007).
Chemical Reactions and Properties
3-Pentynoic acid undergoes various chemical reactions due to its active functional groups. For instance, it can participate in Cu(I)-catalyzed intramolecular cyclization in aqueous media, leading to the selective formation of enol lactones or 1,2,3-triazole click products. This demonstrates the acid's versatility in synthetic chemistry applications (Mindt & Schibli, 2007).
Scientific Research Applications
Biocompatible Analogues for Protein Structural Motifs : 5-Amino-3-pentynoic acid is recognized for its potential in drug discovery and protein engineering, serving as a biocompatible analogue for β-turn protein structural motifs (Hartzoulakis et al., 1996).
Inactivation of Enzymes for Mechanistic Studies : 2-Oxo-3-pentynoate is known for its ability to rapidly and irreversibly inactivate 4-oxalocrotonate tautomerase, which is significant for mechanistic studies and as a ligand in inactivated complexes (Johnson et al., 1997).
Potential in Cancer Therapy : (S)-2-pentyl-4-pentynoic acid has been found to exhibit higher apoptosis-inducing potential than Valproic Acid (VPA), showing enantioselective anti-cancer properties and warranting further research for potential use in cancer therapy (Ivanova et al., 2013).
Neuroplasticity and Cognitive Decline : Pentyl-4-yn-valproic acid enhances spatial and avoidance learning and attenuates age-related neuroplastic decline in the rat medial temporal lobe, potentially aiding in slowing cognitive decline (Murphy et al., 2001).
Synthesis of 'Clickable' Biodegradable Polylactide : An efficient method to synthesize 2-hydroxy-4-pentynoic acid has been developed, a key intermediate for 'clickable' biodegradable polylactide, using diethyl 2-acetamidomalonate and propargyl alcohol (Zhang et al., 2014).
Versatile Separation in High-Performance Liquid Chromatography (HPLC) : The silica hydride-based pentynoic acid stationary phase offers versatile HPLC separation of polar and non-polar compounds, showing unparalleled versatility compared to type-B silica columns (Syed, 2017).
Potential in Teratogen Studies : Propyl-4-yn-valproic acid analogues can induce neural tube defects and inhibit C6 glioma proliferation, with more severe effects observed with increasing chain length (Bojic et al., 1998).
properties
IUPAC Name |
pent-3-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZKVZYBUGUDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190246 | |
Record name | 3-Pentynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentynoic acid | |
CAS RN |
36781-65-4 | |
Record name | 3-Pentynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-3-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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